

Application Note: High-Resolution Mass Spectrometry of Chm-fubiata

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Compound of Interest

Compound Name: Chm-fubiata

Cat. No.: B10855701

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Introduction

Chm-fubiata is a synthetic cannabinoid that has emerged as a compound of interest in forensic, clinical, and pharmacological research. As a new psychoactive substance (NPS), accurate and sensitive analytical methods are crucial for its detection, quantification, and the study of its metabolic fate. High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), offers the specificity and sensitivity required for the comprehensive analysis of **Chm-fubiata** and its metabolites in complex biological matrices. This application note provides a detailed overview of the analytical workflow, from sample preparation to data analysis, and includes protocols for the characterization of **Chm-fubiata** using HRMS.

Quantitative Data Summary

The following tables summarize key mass spectrometric data for the analysis of **Chm-fubiata** and its primary metabolite. These values are essential for method development and data interpretation in quantitative HRMS studies.

Table 1: Mass Spectrometric Parameters for **Chm-fubiata**

Parameter	Value
Chemical Formula	C ₂₄ H ₂₇ FN ₂ O
Molecular Weight	378.5 g/mol
Precursor Ion (M+H) ⁺ m/z	379.2180
Primary Fragment Ions (m/z)	To be determined empirically. Common fragments arise from cleavage of the amide bond and fragmentation of the cyclohexylmethyl and fluorobenzyl moieties.
Retention Time	Dependent on chromatographic conditions.
Limit of Detection (LOD)	To be determined through method validation.
Limit of Quantification (LOQ)	To be determined through method validation.

Table 2: High-Resolution Mass Spectrometry Data for the Major Metabolite of **Chm-fubiata**

Parameter	Value
Metabolite	CF15 (Hydroxylated Chm-fubiata)
Metabolic Reaction	Hydroxylation on the cyclohexane ring
Precursor Ion (M+H) ⁺ m/z	395.2129
Key Fragment Ions (m/z)	To be determined empirically. Fragments will correspond to the hydroxylated parent structure.
Notes	CF15 has been identified as the most abundant in-vitro metabolite in human liver microsome studies. [1] [2]

Experimental Protocols

Detailed methodologies for the analysis of **Chm-fubiata** in biological matrices are provided below. These protocols are based on established methods for synthetic cannabinoid analysis and should be optimized and validated for specific laboratory conditions.

Protocol 1: Sample Preparation from Urine

This protocol describes the extraction of **Chm-fubiata** and its metabolites from urine samples, including a hydrolysis step to cleave glucuronide conjugates.

Materials:

- Urine sample
- β -glucuronidase solution
- 100 mM acetate buffer (pH 5.0)
- 100 mM phosphate buffer (pH 6.0)
- Solid-Phase Extraction (SPE) cartridges (e.g., C18)
- Methanol
- Acetonitrile
- Ethyl acetate
- Formic acid
- Centrifuge
- SPE manifold

Procedure:

- To 1 mL of urine, add 500 μ L of β -glucuronidase solution in acetate buffer.
- Incubate the mixture at 60°C for 2 hours to hydrolyze glucuronide conjugates.
- Allow the sample to cool to room temperature.
- Add 500 μ L of 100 mM phosphate buffer (pH 6.0) and vortex.

- Centrifuge the sample at 4000 rpm for 10 minutes.
- Condition an SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
- Load the supernatant from the centrifuged sample onto the SPE cartridge.
- Wash the cartridge with 3 mL of water.
- Dry the cartridge under vacuum for 5 minutes.
- Elute the analytes with 3 mL of a mixture of ethyl acetate and methanol (9:1 v/v).
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of the initial mobile phase for LC-HRMS analysis.

Protocol 2: LC-HRMS Analysis

This protocol outlines the liquid chromatography and high-resolution mass spectrometry conditions for the detection and quantification of **Chm-fubiata**.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
- High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap)
- C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm)

Chromatographic Conditions:

- Mobile Phase A: 0.1% formic acid in water
- Mobile Phase B: 0.1% formic acid in acetonitrile
- Gradient:
 - 0-1 min: 30% B

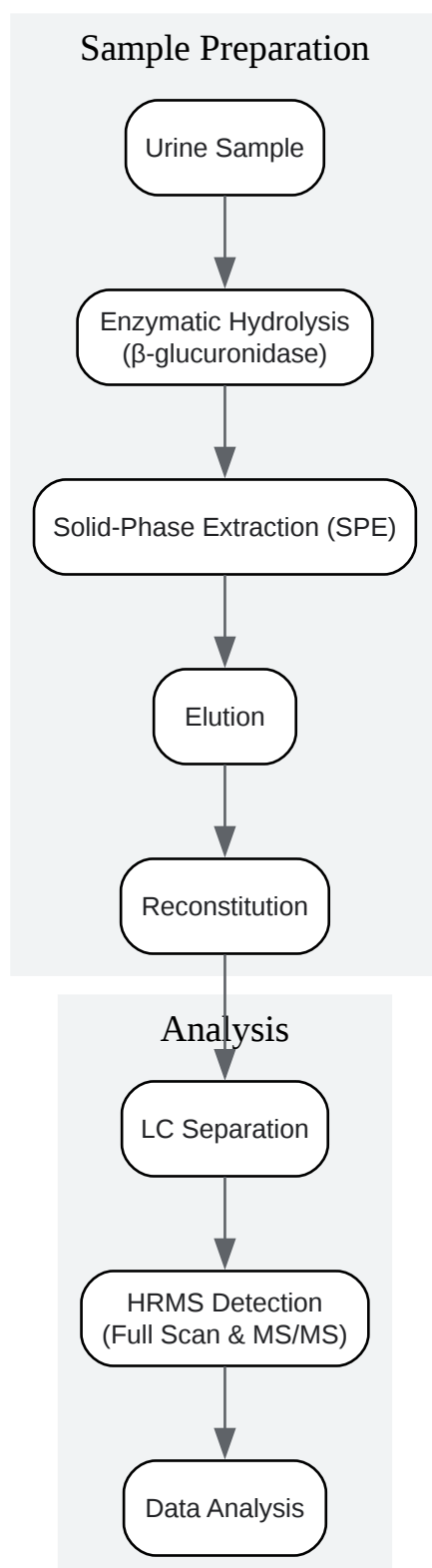
- 1-10 min: 30-95% B
- 10-12 min: 95% B
- 12.1-15 min: 30% B (re-equilibration)
- Flow Rate: 0.3 mL/min
- Column Temperature: 40°C
- Injection Volume: 5 µL

Mass Spectrometry Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Capillary Voltage: 3.5 kV
- Gas Temperature: 325°C
- Gas Flow: 8 L/min
- Nebulizer Pressure: 45 psi
- Scan Mode: Full scan MS and data-dependent MS/MS (ddMS2)
- Mass Range: m/z 100-1000
- Collision Energy: Ramped collision energy (e.g., 10-40 eV) for MS/MS fragmentation.

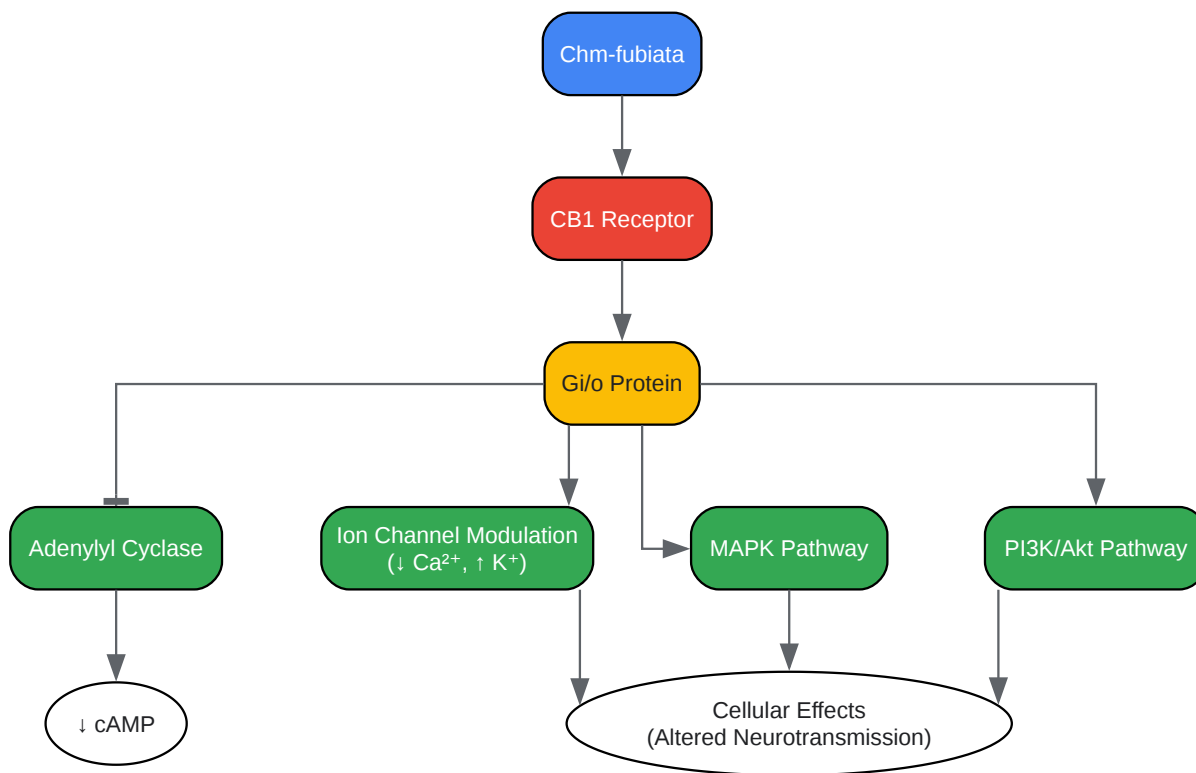
Visualizations

The following diagrams illustrate the experimental workflow and the proposed signaling pathway of **Chm-fubiata**.



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Caption: Experimental workflow for **Chm-fubiata** analysis.



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Caption: Proposed signaling pathway of **Chm-fubiata** via CB1 receptor.

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